

Technical Guide: Mass Spectrometry of 2-Chloro-5-hydroxy-4-methylpyrimidine

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Compound of Interest

Compound Name: 2-Chloro-5-hydroxy-4-methylpyrimidine

CAS No.: 1245506-62-0

Cat. No.: B1433344

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CAS: 1245506-62-0 | Formula: C₅H₅ClN₂O | MW: 144.56 Da

Executive Summary

2-Chloro-5-hydroxy-4-methylpyrimidine is a functionalized pyrimidine intermediate often encountered in the synthesis of bioactive scaffolds (e.g., kinase inhibitors) and as a metabolite in the degradation of chlorinated pyrimidine pesticides.^[1] Its analysis presents a dual challenge: the electronegative chlorine atom reduces ionization efficiency in some modes, while the hydroxyl group introduces tautomeric complexity and polarity.

This guide provides a self-validating mass spectrometry (MS) workflow. We move beyond simple peak detection to a mechanistic understanding of ionization and fragmentation, ensuring high-confidence identification in complex matrices.

Physicochemical Context & Ionization Strategy^{[2][3]} ^{[4][5]}

Structural Considerations

The molecule contains three distinct functional zones affecting MS behavior:

- Pyrimidine Ring: A proton acceptor (basic N atoms).
- C-2 Chlorine: Provides a definitive isotopic signature (Cl/Cl).
- C-5 Hydroxyl: Provides an acidic proton (), enabling negative mode ionization, and facilitates specific fragmentation (CO loss).

Ionization Source Selection

While Electron Impact (EI) is possible for volatile derivatives, Electrospray Ionization (ESI) is the gold standard for the underivatized compound due to its polarity.

Mode	Species Observed	Applicability	Expert Insight
ESI (+)	(145/147)	Primary Choice. High sensitivity in acidic mobile phases (0.1% Formic Acid).	Protonation occurs preferentially on the ring nitrogen (N1 or N3).
ESI (-)	(143/145)	Validation Mode. Useful for confirming the presence of the -OH group.	Excellent for eliminating background noise found in positive mode.
APCI		Alternative. Used if matrix suppression is high in ESI.	Better for non-polar impurities, but less sensitive for this specific polar analyte.

Mass Spectral Characteristics & Fragmentation Isotopic Signature (The "Self-Validating" Marker)

Before analyzing fragmentation, the molecular ion must be validated by the chlorine isotope pattern.

- Rule: For a single chlorine atom, the intensity ratio of the

(

Cl) to

(

Cl) peak is approximately 3:1.

- Diagnostic: If your molecular ion at

145 does not have a companion peak at

147 with ~33% intensity, it is not the target compound.

Mechanistic Fragmentation Pathway (MS/MS)

In Collision-Induced Dissociation (CID), the molecule undergoes predictable bond cleavages. The fragmentation logic below serves as a confirmation decision tree.

- Loss of CO (Neutral Loss - 28 Da): The phenolic hydroxyl group typically drives the loss of Carbon Monoxide, contracting the ring.
 - Transition:
- Loss of HCl (Neutral Loss - 36/38 Da): Common in chlorinated heterocycles, often following or preceding ring opening.
 - Transition:

(Loss of HCl)

- Ring Cleavage (Retro-Diels-Alder - RDA): The pyrimidine ring can open, expelling HCN (27 Da) or acetonitrile (41 Da).

- Transition:

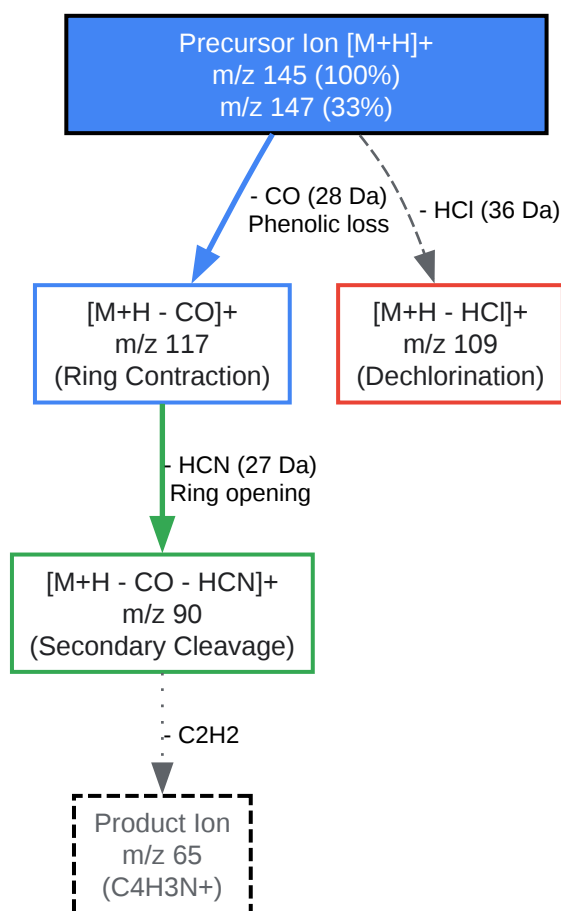
(Loss of HCN from the [M-CO] fragment).

Visualization: Fragmentation Mechanism

The following diagram illustrates the proposed fragmentation pathway for the

ion (

145).



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Figure 1: Proposed ESI(+) fragmentation pathway for **2-Chloro-5-hydroxy-4-methylpyrimidine** showing primary neutral losses.

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for trace analysis (e.g., impurity profiling or metabolite tracking) using a Triple Quadrupole (QqQ) system.

Sample Preparation (Workflow)

Direct injection is rarely suitable due to matrix effects. We utilize a "Dilute-and-Shoot" or SPE approach depending on the matrix complexity.

Method A: High-Throughput (Synthesis/Process)

- Aliquot: Take 50 μL of reaction mixture.
- Quench/Dilute: Add 950 μL of Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
- Centrifuge: 10,000 x g for 5 mins to remove particulates.
- Inject: 2-5 μL .

Method B: Trace Analysis (Biological/Complex Matrix) Use Solid Phase Extraction (SPE) with a polymeric sorbent (e.g., HLB) to retain the polar hydroxy-pyrimidine.

Chromatographic Conditions

The polarity of the 5-hydroxy group makes retention on standard C18 difficult. A Polar-Embedded C18 or HILIC column is recommended.

Parameter	Setting	Rationale
Column	Waters CORTECS T3 or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 μm)	T3/Biphenyl phases retain polar aromatics better than standard C18.
Mobile Phase A	Water + 5mM Ammonium Acetate + 0.1% Formic Acid	Buffer controls pH (~3.5) to ensure protonation of the basic nitrogen.
Mobile Phase B	Acetonitrile (or Methanol) + 0.1% Formic Acid	Acetonitrile provides sharper peaks; Methanol may offer different selectivity.
Gradient	0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B.	Shallow gradient start is crucial to separate the polar analyte from the solvent front.
Flow Rate	0.3 - 0.5 mL/min	Standard for ESI efficiency.

Mass Spectrometer Parameters (MRM)

Instrument: Agilent 6400 Series / Sciex Triple Quad (Generic)

- Source: ESI Positive[2][3]
- Capillary Voltage: 3500 V
- Drying Gas Temp: 350°C
- Nebulizer: 45 psi[4]

MRM Transitions Table:

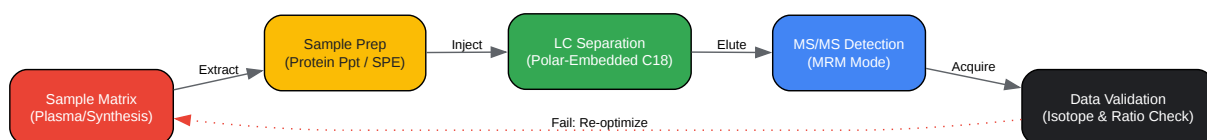
Precursor ()	Product ()	Dwell (ms)	Collision Energy (eV)	Purpose
145.0	117.0	100	15-20	Quantifier (Loss of CO)
145.0	109.0	100	25-30	Qualifier 1 (Loss of HCl)
147.0	119.0	100	15-20	Qualifier 2 (CI Isotope check)

Data Analysis & Interpretation Logic

To ensure scientific integrity, data processing must follow a strict logic gate:

- Retention Time Lock: Peak must elute at the established RT (0.05 min).
- Isotope Confirmation: The signal for the transition must be present and approximately 30-35% of the signal. If this ratio deviates, the peak is an interference.
- Fragment Ratio: The ratio of Quantifier (117) to Qualifier (109) should remain constant across the calibration range.

Visualization: Analytical Workflow



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Figure 2: End-to-end analytical workflow for reliable quantification.

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